molecular formula C6H11B B1266619 5-Bromo-2-methyl-2-pentene CAS No. 2270-59-9

5-Bromo-2-methyl-2-pentene

Cat. No. B1266619
CAS RN: 2270-59-9
M. Wt: 163.06 g/mol
InChI Key: UNXURIHDFUQNOC-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2-pentene is an organic compound that acts as a synthetic reagent . It is useful in the formation of sesquiterpenoids and has been employed in the preparation of geranlol-3-14C . It is also used in the preparation of penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methyl-2-pentene is C6H11Br . The molecular weight is 163.06 . The IUPAC Standard InChI is InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-2-pentene is a liquid at room temperature . It has a refractive index of n20/D 1.476 (lit.) . The boiling point is 152-154 °C (lit.) and the density is 1.217 g/mL at 25 °C (lit.) . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Sesquiterpenoids

5-Bromo-2-methyl-2-pentene: is utilized as a synthetic reagent in the formation of sesquiterpenoids . These are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. Sesquiterpenoids are known for their diverse range of biological activities and are found in natural products with various applications in medicine and agriculture.

Radiolabeled Compound Preparation

The compound is employed in the preparation of geranyl-3-14C , a radiolabeled version of geraniol . This is particularly useful in biochemical studies where tracking the incorporation of geraniol into other compounds or metabolic pathways is necessary.

Novel Sesquiterpenoid Synthesis

Researchers use 5-Bromo-2-methyl-2-pentene in the synthesis of penifulvin A , which is a sesquiterpenoid with a unique dioxa-fenestrane structure . This compound has been studied for its potential biological activities.

Organic Synthesis

In organic synthesis, this chemical serves as a building block for various organic compounds. Its reactivity allows for the creation of more complex molecules that can be used in further chemical transformations .

Pharmacological Research

While specific pharmacological applications of 5-Bromo-2-methyl-2-pentene were not detailed in the search results, compounds like it are often used in the development of new drugs and therapeutic agents. They can serve as intermediates in the synthesis of molecules with potential pharmacological effects .

Material Science

In material science, such halogenated compounds can be used to modify surfaces or create polymers with particular desired properties. The bromine atom in 5-Bromo-2-methyl-2-pentene could be utilized for further chemical modifications .

Biochemistry Research

The compound’s role in biochemistry research often involves its use as a precursor or an intermediate in the synthesis of biologically active molecules. Its incorporation into larger structures can help in understanding biological processes and designing bioactive compounds .

Industrial Applications

While the search did not yield specific industrial uses, compounds like 5-Bromo-2-methyl-2-pentene are generally valuable in chemical manufacturing. They can be used in the synthesis of various industrial chemicals or as additives to improve product performance .

Safety and Hazards

5-Bromo-2-methyl-2-pentene is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and taking measures to prevent the build up of electrostatic charge .

Mechanism of Action

Target of Action

5-Bromo-2-methyl-2-pentene is primarily used as a synthetic reagent

Mode of Action

As a synthetic reagent, 5-Bromo-2-methyl-2-pentene interacts with other compounds in chemical reactions. The bromine atom in the molecule is highly reactive and can participate in various types of chemical reactions, such as substitution or addition reactions, leading to the formation of new compounds .

Biochemical Pathways

5-Bromo-2-methyl-2-pentene is involved in the synthesis of sesquiterpenoids . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a diverse role in the biochemistry of plants and animals.

Result of Action

The primary result of the action of 5-Bromo-2-methyl-2-pentene is the formation of new compounds. For example, it has been used in the synthesis of geranlol-3-14C and penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .

properties

IUPAC Name

5-bromo-2-methylpent-2-ene
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InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXURIHDFUQNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90177230
Record name 5-Bromo-2-methyl-2-pentene
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Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 5-Bromo-2-methyl-2-pentene
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Product Name

5-Bromo-2-methyl-2-pentene

CAS RN

2270-59-9
Record name 5-Bromo-2-methyl-2-pentene
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Record name 5-bromo-2-methylpent-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 5-Bromo-2-methyl-2-pentene in organic synthesis?

A: 5-Bromo-2-methyl-2-pentene serves as a valuable starting material for synthesizing various complex molecules. Its structure, featuring a reactive bromoalkene moiety, allows for diverse chemical transformations. For instance, it's been used in the synthesis of farnesol [], a naturally occurring sesquiterpene alcohol, and (+/-)-Curcumene Ether [], a compound with potential biological activity.

Q2: Can you describe a key reaction involving 5-Bromo-2-methyl-2-pentene in the synthesis of farnesol?

A: In the synthesis of farnesol, a crucial step involves the reaction of 5-Bromo-2-methyl-2-pentene with magnesium to form a Grignard reagent. This Grignard reagent then reacts with diethyl oxalate to yield ethyl-2-oxo-6-methyl-5-heptenoate, a key intermediate in the multi-step synthesis [, ].

Q3: How is 5-Bromo-2-methyl-2-pentene used in the synthesis of spirocyclic compounds?

A: Researchers utilized 5-Bromo-2-methyl-2-pentene to create spirocyclic structures, specifically in the synthesis of 6-Hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one, a potential patchouli odorant []. They achieved this by first converting 5-Bromo-2-methyl-2-pentene to 1-bromo-4-chloro-4-methylpentane. This compound then underwent a series of reactions, including spiroannulation with cyclohexanone, to ultimately yield the desired spirocyclic structure.

Q4: Are there any stereochemical considerations when using 5-Bromo-2-methyl-2-pentene in synthesis?

A: Yes, the double bond in 5-Bromo-2-methyl-2-pentene introduces the possibility of stereoisomers. This is evident in the synthesis of diastereoisomers of [1,8-14C]-α-bisabolol, where the reaction of a Grignard reagent derived from 5-Bromo-2-methyl-2-pentene with enantiomerically pure 4-acetyl-1-methyl-1-cyclohexene yielded distinct stereoisomers [].

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